molecular formula C10H12Cl2N2S B1532671 (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride CAS No. 1276631-20-9

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride

Cat. No.: B1532671
CAS No.: 1276631-20-9
M. Wt: 263.19 g/mol
InChI Key: SVXUPAISSGYXHL-UHFFFAOYSA-N
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Description

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride is a benzylamine derivative featuring a thiazole ring substituted at the meta position of the phenyl group. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmacological applications. The thiazole moiety, a sulfur- and nitrogen-containing heterocycle, contributes to hydrogen bonding and π-π stacking interactions, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

[3-(1,3-thiazol-2-yl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXUPAISSGYXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CS2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps

Step Reagents and Conditions Description
1 α-Active methylene ketone + N-bromosuccinimide (NBS) + benzoyl peroxide in ethanol, room temperature, 1 h Free-radical bromination of the ketone to form α-bromo ketone intermediate (not isolated).
2 Potassium thiocyanate added, stirring 1 h Nucleophilic substitution of bromide by thiocyanate to form α-thiocyanate ketone intermediate.
3 Primary amine (e.g., benzylamine) added portion-wise, stirring 2 h, then continued 3 h Condensation and cyclization to form thiazol-2-ylimine derivative.
4 Isolation by filtration and crystallization from ethanol Product purification without chromatography or extraction.

Mechanistic Insights

  • The bromination activates the methylene position for nucleophilic attack.
  • Thiocyanate substitution introduces the sulfur and nitrogen atoms essential for thiazole ring formation.
  • The primary amine attacks the carbonyl of the thiocyanate intermediate, leading to cyclization and dehydration to form the thiazole ring.
  • Rearrangement and ring closure are supported by spectroscopic and X-ray crystallographic data confirming the structure of the products.

Example Yields and Product Data

Compound α-Active Methylene Ketone Primary Amine Yield (%) Melting Point (°C) Notes
4-Methyl-3-(p-tolyl)thiazol-2(3H)-imine Acetone p-Toluidine 80 116–118 High purity, confirmed by NMR
N-(3-Benzyl-4-methylthiazol-2(3H)-ylidene)acetamide 3-Thiocyanoacetylacetone Benzylamine 66 118–119 Confirmed by X-ray crystallography

This method offers a streamlined, catalyst-free approach that avoids complex purification steps, making it suitable for scale-up and diverse amine substrates.

Conversion to Dihydrochloride Salt

The free amine (3-(thiazol-2-yl)phenyl)methanamine is typically converted to its dihydrochloride salt to enhance stability and solubility:

  • The free base is dissolved in an appropriate solvent such as ethanol or methanol.
  • Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise under cooling.
  • The resulting dihydrochloride salt precipitates and is filtered, washed, and dried.

This salt formation step is standard and usually quantitative, yielding a stable crystalline solid suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Typical Yield (%)
One-pot synthesis from α-active methylene ketones NBS, potassium thiocyanate, primary amine, ethanol Room temperature, stirring 6-7 h Simple, no chromatography, efficient 66–80
Stepwise synthesis from acetophenone Phenyltrimethylammonium tribromide, thiourea, acetic anhydride, formaldehyde, amines 60–170 °C, microwave-assisted, multi-step Allows functionalization, suitable for SAR 57–70
Salt formation Hydrochloric acid Room temperature, precipitation Improves stability and solubility Quantitative

Research Findings and Analytical Characterization

  • The one-pot method has been confirmed by spectroscopic techniques (1H-NMR, 13C-NMR, IR) and X-ray crystallography, validating the thiazole ring formation and substitution pattern.
  • Stepwise methods provide intermediates characterized by NMR, mass spectrometry, and melting point analysis, ensuring purity and structural integrity.
  • The dihydrochloride salt form exhibits enhanced crystallinity and stability, confirmed by melting point and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Organic Synthesis

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Condensation Reactions : Often utilized in the Gewald reaction to form aminothiophene derivatives.
  • Substitution Reactions : Engages in electrophilic and nucleophilic substitutions at the phenyl and thiazole rings.

These reactions are essential for developing new materials or pharmaceuticals.

Biological Research

The compound has garnered attention for its biological activities, particularly concerning its interaction with cellular mechanisms:

  • Antitumor Activity : In vitro studies demonstrate that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as HCT-15 (colon carcinoma) and Jurkat cells (T-cell leukemia). Some derivatives show IC50 values comparable to established chemotherapeutics like doxorubicin.
  • Anticonvulsant Properties : Similar thiazole derivatives have shown anticonvulsant effects, suggesting that this compound may modulate neurotransmitter systems or act directly on ion channels.

Industrial Applications

Beyond academic research, this compound finds utility in various industrial applications:

  • Corrosion Inhibitors : Its chemical properties make it suitable for developing materials that protect against corrosion.
  • Organic Semiconductors : The compound's electronic properties contribute to advancements in organic electronics.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity:

  • Substituent Effects : Variations on the phenyl ring can significantly alter reactivity and biological efficacy. For instance, para-halogen-substituted phenyl groups have been linked to increased anticonvulsant activity.
  • Cytotoxic Activity : Specific substitutions, such as methyl groups on the phenyl ring, enhance cytotoxic activity against cancer cell lines.

Comparative Analysis of Related Compounds

A comparative analysis with similar compounds provides insights into their respective biological activities:

Compound NameStructure FeaturesNotable ActivityIC50 Values
This compoundThiazole and phenyl ringsAntitumor, anticonvulsantVaries by study
(4-(3-Methoxyphenyl)thiazol-2-yl)methanamineMethoxy substitutionLower reactivityNot specified
(4-Phenylthiazol-2-yl)methanamineLacks additional phenyl groupReduced efficacyNot specified

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound:

  • Antitumor Activity : In vitro studies indicate significant cytotoxic effects against various cancer cell lines. For example, specific derivatives demonstrated IC50 values comparable to well-known chemotherapeutics.
  • Anticonvulsant Properties : Research suggests that certain thiazole derivatives exhibit anticonvulsant properties with effective doses significantly lower than standard treatments.

Mechanism of Action

The mechanism of action of (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties References
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride Thiazol-2-yl at para position on phenyl 226.73 Higher lipophilicity due to symmetrical substitution; used in kinase inhibitor research.
(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride Thiazol-2-yl at meta position; dihydrochloride salt 226.73 + 72.92 (HCl) Enhanced solubility vs. mono-HCl analogs; meta-substitution may improve target binding flexibility.

Aliphatic Chain Analogs

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties References
3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride Thiazole linked via propyl chain 229.63 Reduced aromaticity lowers metabolic stability; potential for CNS penetration.
[1-(1,3-Thiazol-2-yl)propyl]amine dihydrochloride Branched aliphatic chain 229.63 Altered pharmacokinetics due to steric effects; explored in antiviral studies.

Sulfonyl and Trifluoromethyl Derivatives

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties References
(5-((3-(1-Methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl)sulfonyl)thiazol-2-yl)methanamine hydrochloride (21c) Sulfonyl and trifluoromethyl groups 369.02 Increased metabolic stability and LOXL2 inhibition (IC₅₀ < 100 nM).
This compound No sulfonyl/electron-withdrawing groups 299.65 Likely reduced enzyme affinity but improved solubility for systemic delivery.

Heterocycle-Substituted Analogs

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties References
[3-(1H-Imidazol-1-yl)phenyl]methanamine dihydrochloride Imidazole replaces thiazole 229.63 Enhanced hydrogen bonding capacity; explored in antifungal agents.
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride Pyridine replaces thiazole 257.16 Higher basicity due to pyridine nitrogen; used in receptor antagonist design.

Substituted Phenyl Derivatives

Compound Name Structural Differences Molecular Weight (g/mol) Key Properties References
[3-(2-Chlorophenoxy)phenyl]methanamine hydrochloride Phenoxy-chloro substituent 270.16 Increased lipophilicity; potential for membrane permeability.
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride Thiadiazole core with methoxyphenyl 283.75 Broader heterocyclic interactions; antimicrobial activity reported.

Key Research Findings and Trends

  • Bioactivity : Sulfonyl-containing analogs (e.g., 21c) exhibit superior enzyme inhibition (LOXL2) due to strong electron-withdrawing effects, but their higher molecular weights may limit bioavailability .
  • Solubility: The dihydrochloride salt form of (3-(Thiazol-2-yl)phenyl)methanamine offers better aqueous solubility compared to mono-HCl analogs (e.g., [4-(Thiazol-2-yl)phenyl]methanamine hydrochloride) .
  • Structural Flexibility : Meta-substitution on the phenyl ring allows conformational adaptability in target binding, contrasting with rigid para-substituted isomers .

Biological Activity

(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules, including proteins and enzymes. The thiazole ring in the compound is known to facilitate interactions with specific molecular targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as:

  • Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the proliferation of cancer cells, making it a candidate for anticancer drug development.
  • Anticonvulsant Activity : Similar thiazole derivatives have demonstrated significant anticonvulsant effects, suggesting that this compound may share similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for elucidating how modifications to the compound's structure can influence its biological activity. The presence of both phenyl and thiazole rings contributes to its unique chemical properties. Key findings include:

  • Substituent Effects : Variations in substituents on the phenyl ring can significantly alter the compound's reactivity and biological activity. For instance, para-halogen-substituted phenyl groups have been linked to increased anticonvulsant activity .
  • Cytotoxic Activity : Compounds with specific substitutions, such as methyl groups on the phenyl ring, have shown enhanced cytotoxic activity against various cancer cell lines .

Case Studies and Research Findings

Recent studies have provided insights into the biological potential of this compound:

  • Antitumor Activity : In vitro studies have indicated that thiazole-containing compounds exhibit significant cytotoxic effects against cancer cell lines such as HCT-15 (colon carcinoma) and Jurkat cells (T-cell leukemia). For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Anticonvulsant Properties : Research has shown that thiazole derivatives can exhibit anticonvulsant properties with effective doses significantly lower than standard treatments. The compound's mechanism may involve modulation of neurotransmitter systems or direct action on ion channels .

Comparative Analysis

A comparative analysis of related compounds reveals important insights into their respective biological activities:

Compound NameStructure FeaturesNotable ActivityIC50 Values
This compoundThiazole and phenyl ringsAntitumor, anticonvulsantVaries by study
(4-(3-Methoxyphenyl)thiazol-2-yl)methanamineMethoxy substitutionLower reactivityNot specified
(4-Phenylthiazol-2-yl)methanamineLacks additional phenyl groupReduced efficacyNot specified

Q & A

Q. What are the optimized synthetic routes for (3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride, and how can reaction yields be improved?

The synthesis typically involves coupling thiazole derivatives with substituted phenylmethanamine precursors. Key steps include:

  • Amination : Use of palladium-catalyzed cross-coupling reactions to introduce the thiazole moiety .
  • Salt formation : Treatment with HCl in ethanol to form the dihydrochloride salt, monitored by pH titration .
  • Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Yield optimization may require adjusting reaction time (24–72 hours), temperature (60–80°C), and stoichiometry of reagents (e.g., 1.2 eq. of thiazole derivative) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR (DMSO-d6_6) to verify the aromatic protons (δ 7.2–8.1 ppm) and amine groups .
  • Purity assessment : HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) to detect impurities ≤0.5% .
  • Salt stoichiometry : Elemental analysis for chlorine content (theoretical: 18.2%) to confirm dihydrochloride formation .

Q. How does the compound’s reactivity vary under oxidative or reductive conditions?

  • Oxidation : The thiazole ring undergoes sulfoxidation with m-chloroperbenzoic acid (mCPBA) at 0°C, forming a sulfoxide derivative (confirmed by FT-IR at 1040 cm1^{-1}) .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the aromatic amine to a secondary amine, altering its solubility profile .
  • Stability : Degrades in aqueous solutions at pH >7, necessitating storage at 2–8°C in anhydrous conditions .

Advanced Research Questions

Q. What experimental strategies can validate conflicting bioactivity data reported for this compound in kinase inhibition assays?

Discrepancies in IC50_{50} values (e.g., 0.5 µM vs. 2.3 µM for CDK7 inhibition) may arise from assay conditions. Recommended approaches:

  • Dose-response curves : Use ATP-concentration-matched assays (1 mM ATP) to minimize false positives .
  • Counter-screening : Test against off-target kinases (e.g., CDK2, CDK9) to confirm selectivity .
  • Cellular validation : Measure downstream phosphorylation markers (e.g., RNA polymerase II CTD phosphorylation) in cancer cell lines .

Q. How can researchers resolve inconsistencies in reported solubility and bioavailability profiles?

Variations in solubility (e.g., 12 mg/mL vs. 5 mg/mL in PBS) may stem from:

  • Salt form : Compare dihydrochloride vs. free base solubility using shake-flask methods .
  • Co-solvents : Evaluate solubility enhancers like cyclodextrins (10% w/v) via phase-solubility studies .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates good bioavailability) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Utilize AutoDock Vina with CDK7 crystal structures (PDB: 5H13) to map binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of hydrogen bonds (e.g., between the amine group and Glu94) .
  • QSAR modeling : Train models on thiazole-containing kinase inhibitors to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can structural analogs improve target specificity while minimizing off-target effects?

  • SAR analysis : Modify substituents on the phenyl ring (e.g., –CF3_3 at position 5 enhances CDK7 inhibition by 3-fold vs. –OCH3_3) .
  • Isosteric replacement : Substitute thiazole with oxazole to assess impact on binding affinity .
  • Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride
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(3-(Thiazol-2-yl)phenyl)methanamine dihydrochloride

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